molecular formula C13H12FN3 B2467568 2-(5-Fluoropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034552-41-3

2-(5-Fluoropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2467568
CAS No.: 2034552-41-3
M. Wt: 229.258
InChI Key: RLIVCBBAJQASNI-UHFFFAOYSA-N
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Description

2-(5-Fluoropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a chemical hybrid scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted kinase inhibitors. This compound integrates two privileged structures: the 5-fluoropyrimidine ring and the 1,2,3,4-tetrahydroisoquinoline (THIQ) system. The 5-fluoropyrimidine group is a critical pharmacophore in numerous kinase inhibitors, where it often acts as a key hinge-binding motif, engaging in vital hydrogen-bonding interactions within the ATP-binding pocket of kinase targets . The incorporation of a fluorine atom at this position is a established strategy to enhance a compound's metabolic stability, membrane permeability, and overall binding affinity through electronic and steric effects . The 1,2,3,4-tetrahydroisoquinoline core is a prevalent structural element in a wide array of bioactive molecules and approved therapeutics, with documented roles as anticancer agents, antivirals, and antifungals, among others . Recent research has demonstrated the high value of conjugating the tetrahydroisoquinoline scaffold with aminopyrimidine units to create potent and selective inhibitors of kinases such as JAK2, which is a crucial target for the treatment of myeloproliferative neoplasms . Furthermore, similar molecular architectures have been explored as dual inhibitors of challenging targets like FLT3 and CHK1 for application in acute myeloid leukemia, showcasing the potential of this chemical class to address resistance mechanisms in oncology research . Consequently, this compound serves as a versatile and promising building block for researchers designing and synthesizing novel small-molecule probes and therapeutic candidates, especially within the fields of oncology and kinase biology. This product is intended for research and development applications in a laboratory setting only.

Properties

IUPAC Name

2-(5-fluoropyrimidin-2-yl)-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3/c14-12-7-15-13(16-8-12)17-6-5-10-3-1-2-4-11(10)9-17/h1-4,7-8H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIVCBBAJQASNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 2-chloro-5-fluoropyrimidine with 1,2,3,4-tetrahydroisoquinoline. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction . The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts in packed-bed reactors can also be employed to streamline the synthesis and purification processes .

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(5-Fluoropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Fluoropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, it can act as an inhibitor of kinase enzymes, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

Key structural analogs of 2-(5-fluoropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline include:

  • 2-Methoxyphenyl derivatives (e.g., 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile): These compounds prioritize methoxy groups, which are electron-donating, leading to altered electronic environments and solubility profiles compared to the fluoropyrimidine-substituted target compound .
  • 2-Piperidyl derivatives (e.g., 2-(3-piperidyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline): The piperidyl group introduces basicity and conformational flexibility, which may enhance receptor binding in pharmacological contexts .
  • 2-Phenyl derivatives (e.g., 2-phenyl-1,2,3,4-tetrahydroisoquinoline): Simple aromatic substituents prioritize hydrophobic interactions, contrasting with the polar fluoropyrimidine group in the target compound .

Physicochemical Properties

Compound Substituent Key Properties
2-(5-Fluoropyrimidin-2-yl)-THIQ 5-Fluoropyrimidin-2-yl High polarity (fluorine), potential for H-bonding, moderate lipophilicity
2-(2-Methoxyphenyl)-THIQ-1-carbonitrile 2-Methoxyphenyl Electron-donating group, higher solubility in polar solvents
2-(3-Piperidyl)-6,7-dimethoxy-THIQ 3-Piperidyl, 6,7-dimethoxy Basic nitrogen, enhanced receptor affinity due to methoxy groups
2-Cyclopropylpyrimidinyl-THIQ Cyclopropylpyrimidinyl Steric hindrance, improved metabolic stability

Pharmacological Activities

  • 2-(3-Piperidyl)-6,7-dimethoxy-THIQ : Demonstrated potent bradycardic activity (50% efficacy of Zatebradine) in rats, attributed to methoxy groups at the 6- and 7-positions .
  • 2-Phenyl-THIQ : Lacks functional groups for targeted bioactivity but serves as a scaffold for further derivatization .
  • Target Compound (2-(5-Fluoropyrimidin-2-yl)-THIQ) : The fluoropyrimidine group may enhance kinase inhibition or DNA interaction due to its similarity to fluorinated anticancer agents (e.g., 5-fluorouracil), though direct pharmacological data are absent in the provided evidence.

Research Implications and Limitations

  • Advantages of Fluoropyrimidine Substituent : The fluorine atom may improve metabolic stability and target binding compared to methoxy or phenyl groups, as seen in fluorinated pharmaceuticals .
  • Limitations: No direct pharmacological or toxicity data for the target compound are available in the evidence. Neurotoxic risks observed in structurally distinct tetrahydroisoquinoline derivatives (e.g., MPTP in ) highlight the need for targeted safety studies.

Biological Activity

The compound 2-(5-Fluoropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and associated case studies.

Chemical Structure and Properties

  • IUPAC Name : N-[4-(1-cyclopropyl-4-fluoro-2-methyl-1H-benzodiazol-6-yl)-5-fluoropyrimidin-2-yl]-6-[2-(dimethylamino)ethyl]-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine
  • CAS Number : 2102887-41-0
  • Molecular Formula : C27H30F2N8
  • Molecular Weight : 482.57 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antiviral properties and potential as an anticancer agent.

Antiviral Activity

Recent studies have indicated that derivatives of tetrahydroisoquinoline exhibit significant antiviral activity. For instance:

  • A study demonstrated that certain tetrahydroisoquinoline-based compounds effectively inhibited the replication of SARS-CoV-2 in vitro. The compound trans-1 , a derivative of tetrahydroisoquinoline, showed an EC50 value of 3.15 μM with a selectivity index (SI) exceeding 63.49, indicating its potential as an antiviral agent comparable to chloroquine (CQ) or hydroxychloroquine (HCQ) .
CompoundEC50 (μM)Selectivity Index
trans-1 3.15>63.49
CQ44.902.94

Anticancer Potential

The compound's structure suggests potential interactions with various biological targets implicated in cancer progression:

  • Research has indicated that pyrimidine derivatives can modulate pathways related to apoptosis and cell proliferation. Compounds similar to this compound have shown promise in inhibiting tumor growth in preclinical models.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Inhibition of Viral Entry : It appears to inhibit post-entry viral replication mechanisms rather than blocking viral entry directly.
  • Targeting Cellular Pathways : The compound may interact with cellular pathways involved in inflammation and immune response modulation.

Case Studies

Several case studies have highlighted the efficacy of tetrahydroisoquinoline derivatives:

  • SARS-CoV-2 Inhibition : In a controlled study using Vero E6 cells and Calu-3 human lung cells, trans-1 demonstrated superior antiviral activity compared to CQ and HCQ .
    • Study Design : The antiviral efficacy was assessed using time-of-addition assays to delineate the mechanism of action.

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